molecular formula C18H12Cl2N4O B2472285 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 318256-03-0

2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No. B2472285
CAS RN: 318256-03-0
M. Wt: 371.22
InChI Key: DQAUFBNWYIWUDM-UHFFFAOYSA-N
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Description

2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H12Cl2N4O and its molecular weight is 371.22. The purity is usually 95%.
BenchChem offers high-quality 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds derived from 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole have been explored for their potential in addressing bacterial and fungal infections. One study synthesized a series of novel compounds and screened them for qualitative and quantitative antibacterial activity, identifying certain compounds with significant antibacterial activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Another study focused on the antimycobacterial screening of new derivatives, pinpointing compounds with promising antitubercular activity against Mycobacterium tuberculosis (Nayak et al., 2016). Additionally, the fungicidal activity against Rhizoctonia solani, a major disease of rice, was evaluated, with some compounds demonstrating higher fungicidal activity, highlighting their potential as fungicides (Chen et al., 2000).

Antimicrobial Evaluation

Further antimicrobial evaluations were conducted on novel pyrazole integrated 1,3,4-oxadiazoles. These compounds were characterized and tested against various bacterial and fungal strains, displaying potent to weak antimicrobial activity. Specific compounds emerged as effective antimicrobial agents, offering a new class of potent antimicrobial agents (Ningaiah et al., 2014).

Insecticidal Activity

The insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings against diamondback moth (Plutella xylostella) were investigated. Certain compounds exhibited notable insecticidal activities, and the relationship between structure and insecticidal activity was discussed, providing insights for future insecticidal agents (Qi et al., 2014).

Pharmaceutical Potentials

The pharmaceutical potentials of 1,3,4-oxadiazoles derivatives were also explored. Compounds were synthesized, characterized, and evaluated for their antimicrobial and antioxidant activities. Some compounds displayed strong antioxidant activity compared to the control, suggesting their potential in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Antitubercular and Antioxidant Activities

Novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles were synthesized and evaluated for their antitubercular and antioxidant activities. The compounds showed good antitubercular activity against Mycobacterium tuberculosis and were evaluated for their antioxidant activities, though they exhibited poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap et al., 2014).

properties

IUPAC Name

2-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(23-24)11-5-3-2-4-6-11)18-22-21-17(25-18)12-7-9-13(19)10-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAUFBNWYIWUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

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